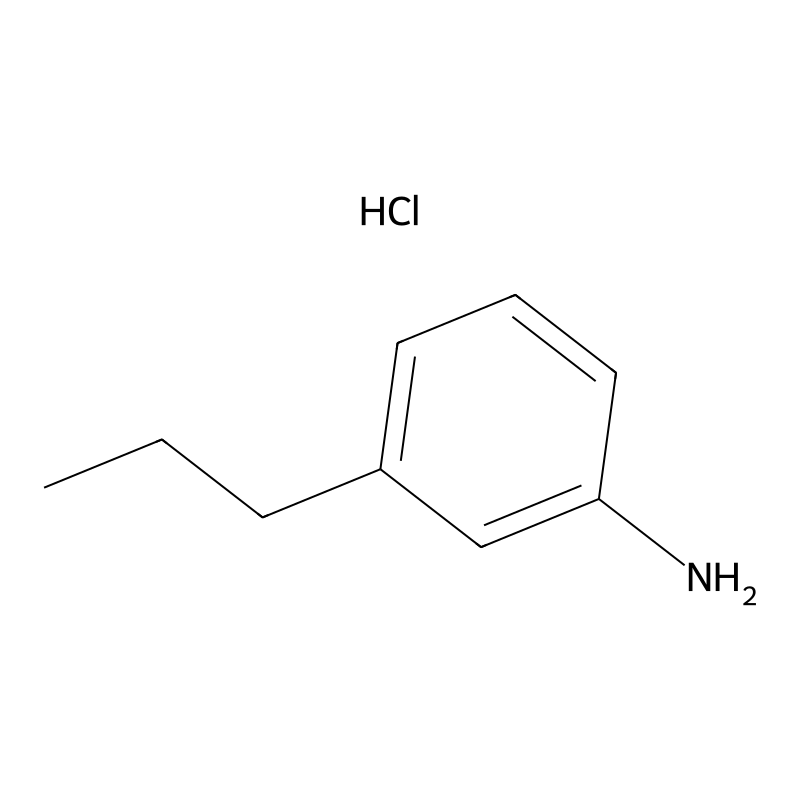

3-Propylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Conductive Polymers

Scientific Field: Materials Science

Summary of Application: 3-Propylaniline hydrochloride is utilized in the synthesis of conductive polymers, particularly polyaniline (PANI). PANI is known for its electrical conductivity and has been used in various advanced technological applications.

Methods of Application: The compound is polymerized under controlled conditions to form PANI. The process involves chemical oxidative polymerization, where parameters like temperature, pH, and monomer concentration are carefully monitored to achieve the desired conductivity and molecular weight.

Results and Outcomes: The synthesized PANI exhibits high electrical conductivity, with values typically ranging from 0.1 to 10 S/cm, depending on the doping level and the synthesis method. This makes it suitable for applications in sensors, actuators, and energy storage devices .

Application in Sensor Manufacturing

Scientific Field: Electronics and Sensor Technology

Summary of Application: 3-Propylaniline hydrochloride is used in the manufacturing of sensors due to its conductive properties when polymerized into PANI. These sensors can detect various environmental changes, such as pH, temperature, and humidity.

Methods of Application: The compound is applied to a substrate and polymerized to form a thin film of PANI. The film’s thickness, typically a few nanometers, is crucial for the sensor’s sensitivity and response time.

Results and Outcomes: Sensors made with PANI films show quick response times (in the order of seconds) and high sensitivity to the targeted stimuli. They are used in both industrial and biomedical settings for real-time monitoring purposes .

Application in Drug Delivery Systems

Scientific Field: Biomedical Engineering

Summary of Application: In the biomedical field, 3-Propylaniline hydrochloride is used to create polymers for controlled drug delivery systems. These systems can release medication at a controlled rate, improving treatment efficacy.

Methods of Application: The compound is incorporated into hydrogel matrices that respond to specific stimuli, such as pH or temperature, to release drugs. The hydrogel’s composition and cross-linking density are tailored to control the release rate.

Results and Outcomes: Studies have shown that these drug delivery systems can achieve sustained release over periods ranging from hours to days, depending on the design. This allows for reduced dosing frequency and improved patient compliance .

Application in Tissue Engineering

Scientific Field: Tissue Engineering

Summary of Application: 3-Propylaniline hydrochloride is used to fabricate scaffolds for tissue engineering. These scaffolds support cell growth and tissue formation, aiding in the repair or replacement of damaged tissues.

Methods of Application: The compound is used to create conductive scaffolds that can stimulate cell growth through electrical signals. Parameters like scaffold porosity and electrical conductivity are optimized for specific tissue types.

Results and Outcomes: Research has demonstrated that cells grown on these conductive scaffolds show enhanced proliferation and differentiation, leading to improved tissue regeneration outcomes .

Application in Energy Storage Devices

Scientific Field: Energy Storage and Conversion

Summary of Application: 3-Propylaniline hydrochloride contributes to the development of energy storage devices, such as batteries and supercapacitors, due to its role in creating conductive polymers.

Methods of Application: The compound is used in the electrode material of energy storage devices. The polymer’s conductivity and surface area are key factors in determining the device’s energy density and charge-discharge rates.

Results and Outcomes: Polyaniline-based electrodes have shown high specific capacitance values, up to 500 F/g, and good cycle stability, making them promising for high-performance energy storage applications .

Application in Soft Electronics

Scientific Field: Soft Electronics

Summary of Application: In the field of soft electronics, 3-Propylaniline hydrochloride is used to create flexible and stretchable electronic components, such as wearable sensors and soft actuators.

Methods of Application: The compound is polymerized to form PANI, which is then incorporated into soft substrates to create conductive pathways. The mechanical properties of the resulting composite are crucial for maintaining functionality under deformation.

Results and Outcomes: These soft electronic components exhibit excellent flexibility and durability, with the ability to withstand thousands of bending cycles without significant loss in conductivity .

Application in Photocatalysis

Scientific Field: Environmental Science and Chemistry

Summary of Application: 3-Propylaniline hydrochloride is used in the field of photocatalysis to degrade organic pollutants. The conductive polymers derived from it, such as PANI, can be utilized to enhance the efficiency of photocatalytic reactions under light irradiation.

Methods of Application: PANI is combined with photocatalytic materials like TiO2 to form nanocomposites. These composites are then exposed to light, leading to the generation of reactive species that break down pollutants.

Results and Outcomes: The PANI-based photocatalysts have shown increased degradation rates for various organic compounds, with some studies reporting over 90% degradation efficiency within a few hours of light exposure .

Application in Water Purification

Scientific Field: Environmental Engineering

Summary of Application: In water purification, 3-Propylaniline hydrochloride is instrumental in creating materials that can remove heavy metals and organic contaminants from water.

Methods of Application: PANI and its composites are used as adsorbents due to their high surface area and affinity for certain pollutants. The adsorption process parameters, such as contact time, pH, and temperature, are optimized for maximum efficiency.

Results and Outcomes: Studies have demonstrated the ability of PANI-based adsorbents to remove heavy metals like lead and cadmium, with adsorption capacities reaching up to several hundred mg/g .

Application in Solar Energy Devices

Scientific Field: Renewable Energy

Summary of Application: 3-Propylaniline hydrochloride contributes to the development of solar energy devices by forming conductive layers that can improve the efficiency of solar cells.

Methods of Application: PANI is used as a hole transport layer in organic solar cells. Its synthesis and doping level are tailored to match the energy levels of the other cell components for optimal charge transfer.

Results and Outcomes: The incorporation of PANI in solar cells has led to improvements in power conversion efficiency, with some studies reporting increases of several percentage points .

Application in Electrolytes and Flexible Supercapacitors

Scientific Field: Electrochemistry

Summary of Application: 3-Propylaniline hydrochloride is used to create flexible electrolytes and supercapacitors, which are essential for portable and wearable electronics.

Methods of Application: PANI is incorporated into flexible substrates to create electrolytes that can bend and stretch without losing their electrochemical properties. It is also used in the electrodes of supercapacitors for enhanced energy storage.

Results and Outcomes: Flexible devices using PANI have shown good electrochemical performance, with supercapacitors maintaining capacitance even after thousands of bending cycles .

Application in Biomedical Devices

Scientific Field: Biomedical Devices

Summary of Application: 3-Propylaniline hydrochloride is used in the creation of biomedical devices, such as biosensors and implants, which benefit from its conductive and biocompatible properties.

Methods of Application: PANI is used to create conductive coatings for implants or as a sensing material in biosensors. The polymer’s properties are fine-tuned to interact with biological systems without causing adverse reactions.

Results and Outcomes: Biomedical devices with PANI coatings have shown improved performance, with biosensors exhibiting high sensitivity and selectivity for various biomolecules .

Application in Adsorption

Scientific Field: Chemical Engineering

Summary of Application: 3-Propylaniline hydrochloride is also used in adsorption processes to capture and remove specific chemicals from mixtures, aiding in purification and separation processes.

Methods of Application: PANI-based materials are used as adsorbents due to their porous structure and chemical affinity. The adsorption kinetics and isotherms are studied to optimize the process for industrial applications.

Results and Outcomes: The adsorption capacities of PANI materials have been found to be high for various organic and inorganic compounds, making them valuable for environmental and industrial purification processes .

3-Propylaniline hydrochloride is an organic compound with the molecular formula . It is a derivative of aniline where a propyl group is substituted at the third position of the aniline ring. This compound is typically encountered as a hydrochloride salt, formed by the reaction of 3-propylaniline with hydrochloric acid. Its structure allows it to participate in various

- Oxidation: It can be oxidized to produce quinones or nitroso derivatives, typically using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form secondary or tertiary amines, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

- Electrophilic Substitution: The presence of the amino group allows for electrophilic substitution reactions on the aromatic ring, leading to various substituted derivatives when reacted with halogens, sulfonyl chlorides, or acyl chlorides.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide

- Reduction: Lithium aluminum hydride, catalytic hydrogenation

- Substitution: Halogens, nitric acid, sulfuric acid

Major Products- Oxidation: Quinones or nitroso compounds

- Reduction: Amines or other reduced derivatives

- Substitution: Various substituted aniline derivatives.

- Oxidation: Quinones or nitroso compounds

- Reduction: Amines or other reduced derivatives

- Substitution: Various substituted aniline derivatives.

The biological activity of 3-propylaniline hydrochloride is noteworthy. The amino group can engage in hydrogen bonding and interact with various enzymes and receptors, potentially influencing biological pathways. Studies indicate that compounds in the aniline class can participate in nucleophilic substitutions and may affect biochemical pathways through direct interactions with biomolecules.

Additionally, 3-propylaniline hydrochloride has been investigated for its potential applications in pharmaceuticals and drug development due to its unique structural properties that may enhance bioactivity.

The synthesis of 3-propylaniline hydrochloride typically involves several key steps:

- Nitration of Propylbenzene: Propylbenzene is nitrated using concentrated nitric acid and sulfuric acid to produce 3-nitropropylbenzene.

- Reduction of Nitro Group: The nitro group in 3-nitropropylbenzene is reduced to an amino group using reducing agents like iron and hydrochloric acid, yielding 3-propylaniline.

- Formation of Hydrochloride Salt: Finally, 3-propylaniline is reacted with hydrochloric acid to form 3-propylaniline hydrochloride.

Industrial production methods often optimize these processes for higher yields and purity, utilizing techniques such as continuous flow reactors.

3-Propylaniline hydrochloride has diverse applications across various fields:

- Chemical Industry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

- Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

- Pharmaceuticals: Explored for potential use in drug development due to its unique properties.

- Industrial Chemicals: Employed in the production of polymers and resins.

Research on interaction studies involving 3-propylaniline hydrochloride has highlighted its ability to interact with various molecular targets due to its structural characteristics. The compound's amino group facilitates interactions through hydrogen bonding, while the propyl substituent influences its hydrophobicity and membrane permeability. These interactions are crucial for understanding its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 3-propylaniline hydrochloride:

| Compound Name | Structure Position | Unique Features |

|---|---|---|

| Aniline | No propyl group | Parent compound; simpler structure |

| 2-Propylaniline | Propyl at position 2 | Different reactivity due to position |

| 4-Propylaniline | Propyl at position 4 | Varying electronic properties compared to 3-position |

| Propylamine | N/A | Simple amine without aromatic ring |

Uniqueness

The uniqueness of 3-propylaniline hydrochloride lies in the specific positioning of the propyl group on the aniline ring. This positional variation significantly influences its chemical reactivity and biological properties compared to its isomers and other alkylated anilines. The distinct steric and electronic effects imparted by the propyl substitution make it particularly valuable for specific applications in chemical synthesis and biological research .